1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)-N-methylcarbamimidothioate
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Overview
Description
(E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromophenylamine and 2-fluorophenylacetic acid, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures. Solvent selection, temperature control, and purification techniques such as chromatography and recrystallization are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It may be evaluated for its pharmacological properties, including its ability to modulate specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE may find applications in the production of specialty chemicals, agrochemicals, or advanced materials. Its unique chemical properties can be leveraged to develop products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE
- (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE
Uniqueness
The uniqueness of (E)-N’-(4-BROMOPHENYL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the bromophenyl group can influence its reactivity and stability.
Properties
Molecular Formula |
C18H15BrFN3O2S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-bromophenyl)-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C18H15BrFN3O2S/c1-21-18(22-12-8-6-11(19)7-9-12)26-15-10-16(24)23(17(15)25)14-5-3-2-4-13(14)20/h2-9,15H,10H2,1H3,(H,21,22) |
InChI Key |
LMQIIWLWNXNIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC=C(C=C1)Br)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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